molecular formula C19H25ClN2O2 B13793335 2-(alpha-(beta-Morpholinoethoxy)-alpha-methylbenzyl) pyridine hydrochloride CAS No. 74037-75-5

2-(alpha-(beta-Morpholinoethoxy)-alpha-methylbenzyl) pyridine hydrochloride

Cat. No.: B13793335
CAS No.: 74037-75-5
M. Wt: 348.9 g/mol
InChI Key: AVOZAVXCCDBBLO-UHFFFAOYSA-N
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Description

2-(alpha-(beta-Morpholinoethoxy)-alpha-methylbenzyl) pyridine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholinoethoxy group attached to a methylbenzyl pyridine core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(alpha-(beta-Morpholinoethoxy)-alpha-methylbenzyl) pyridine hydrochloride typically involves multiple steps, starting with the preparation of the morpholinoethoxy intermediate. This intermediate is then reacted with a methylbenzyl pyridine derivative under controlled conditions to form the desired compound. Common reagents used in these reactions include butanoyl chloride and dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process often includes purification steps such as crystallization and chromatography to isolate the compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-(alpha-(beta-Morpholinoethoxy)-alpha-methylbenzyl) pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholinoethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(alpha-(beta-Morpholinoethoxy)-alpha-methylbenzyl) pyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(alpha-(beta-Morpholinoethoxy)-alpha-methylbenzyl) pyridine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(alpha-(beta-Morpholinoethoxy)-alpha-methylbenzyl) pyridine hydrochloride stands out due to its unique combination of a morpholinoethoxy group with a methylbenzyl pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

74037-75-5

Molecular Formula

C19H25ClN2O2

Molecular Weight

348.9 g/mol

IUPAC Name

4-[2-(1-phenyl-1-pyridin-2-ylethoxy)ethyl]morpholine;hydrochloride

InChI

InChI=1S/C19H24N2O2.ClH/c1-19(17-7-3-2-4-8-17,18-9-5-6-10-20-18)23-16-13-21-11-14-22-15-12-21;/h2-10H,11-16H2,1H3;1H

InChI Key

AVOZAVXCCDBBLO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN3CCOCC3.Cl

Origin of Product

United States

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